6-ethoxy-1H-indole-2-carboxylic acid
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Overview
Description
6-Ethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular weight of 205.21 . Its IUPAC name is 6-ethoxy-1H-indole-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 6-ethoxy-1H-indole-2-carboxylic acid is1S/C11H11NO3/c1-2-15-8-4-3-7-5-10 (11 (13)14)12-9 (7)6-8/h3-6,12H,2H2,1H3, (H,13,14)
. Physical And Chemical Properties Analysis
6-Ethoxy-1H-indole-2-carboxylic acid is a powder with a melting point of 189-194°C .Scientific Research Applications
Synthesis and Properties
6-Ethoxy-1H-indole-2-carboxylic acid and its derivatives are significant in the field of organic synthesis and chemical properties. For instance, research has been conducted on the synthesis of hydroxyindole-3-carboxylic acids, which are vital in biology and medicine, from benzyloxyindoles (Marchelli, Hutzinger, & Heacock, 1969). Similarly, new synthetic intermediates like chloromethyl-1H-indole-2-carboxylates have been developed for their potential in various chemical reactions (Pete & Parlagh, 2003).
Biochemical Research
In biochemical research, derivatives of 6-Ethoxy-1H-indole-2-carboxylic acid have been explored. For example, compounds designed as β-amyloid fibril assembly inhibitors were synthesized for studies related to Alzheimer's disease (Lee & Jeon, 2005). This highlights the compound's relevance in neurodegenerative disease research.
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of this compound have been studied for their potential as drug candidates. Akladios et al. (2012) reported on derivatives of this compound as inhibitors for human kynurenine aminotransferase-I, an enzyme linked to several diseases (Akladios et al., 2012).
Material Science
In material science, indole-carboxylic acid derivatives, like the 6-ethoxy variant, have been used in developing new polymers and catalysts. For instance, copolymers based on Indole-6-Carboxylic Acid have been explored for their use in methanol oxidation, indicating their potential in fuel cell technology (Wu et al., 2015).
Enzymatic Studies
The compound and its derivatives have also been studied in enzymatic reactions. For example, research on the regioselective oxidation of indole- and quinolinecarboxylic acids by cytochrome P450 CYP199A2 included derivatives of 6-ethoxy-1H-indole-2-carboxylic acid (Furuya & Kino, 2010).
Safety And Hazards
properties
IUPAC Name |
6-ethoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHVMSRVAXQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-ethoxy-1H-indole-2-carboxylic acid | |
CAS RN |
103989-09-9 |
Source
|
Record name | 6-ethoxy-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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